Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
CAS No.: 54911-85-2
Cat. No.: VC20760447
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- - 54911-85-2](/images/no_structure.jpg)
CAS No. | 54911-85-2 |
---|---|
Molecular Formula | C9H16O3 |
Molecular Weight | 172.22 g/mol |
IUPAC Name | 4-(oxan-2-yloxy)butanal |
Standard InChI | InChI=1S/C9H16O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h6,9H,1-5,7-8H2 |
Standard InChI Key | UWMPHMYUITTYTD-UHFFFAOYSA-N |
SMILES | C1CCOC(C1)OCCCC=O |
Canonical SMILES | C1CCOC(C1)OCCCC=O |
Overview of Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, also known by its IUPAC name 4-(oxan-2-yloxy)butanal, is a chemical compound with the molecular formula
and a molecular weight of approximately 172.22 g/mol. Its CAS number is 54911-85-2. This compound features a butanal group linked to a tetrahydropyran moiety, which is significant for its biological interactions and potential applications in various fields, including pharmaceuticals.
Biological Activity
Butanal, 4-[(tetrahydro-2H-pyran-2-yloxy]- exhibits various biological activities that make it a subject of interest in pharmacological research:
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB), leading to reduced expression of pro-inflammatory cytokines.
Cellular Differentiation
In cancer research, Butanal has shown the ability to induce differentiation in various cancer cell lines through the activation of mitogen-activated protein kinase (MAPK) pathways, potentially reducing proliferation in cancerous cells.
Anti-cancer Activity
In vitro studies have demonstrated that Butanal can induce differentiation and reduce proliferation in specific cancer cell lines:
Cell Line | Effect | Mechanism |
---|---|---|
K562 (Erythroleukemic) | Induces differentiation | MAPK activation |
A549 (Lung cancer) | Reduces proliferation | Inhibition of cell cycle progression |
These findings suggest that Butanal promotes apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Metabolic Effects
The compound influences lipid metabolism and energy homeostasis, acting as a substrate for various enzymes involved in metabolic pathways. This may have implications for treating metabolic disorders such as obesity and diabetes.
Neuroprotective Effects
Research suggests that Butanal may enhance cognitive functions in animal models by modulating cholinergic signaling pathways.
Case Studies
Case Study 1: Anti-inflammatory Effects in Atherosclerosis
A study investigated the effects of Butanal on atherosclerotic plaques in an animal model, revealing that oral supplementation significantly reduced plaque inflammation and improved stability by decreasing macrophage adhesion and migration.
Case Study 2: Cancer Cell Differentiation
In controlled laboratory settings, K562 cells treated with Butanal exhibited increased differentiation markers associated with erythroid lineage, indicating its potential use in leukemia treatment.
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